Nonanoyl benzenesulfonoperoxoate
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Overview
Description
Nonanoyl benzenesulfonoperoxoate is a chemical compound with the molecular formula C15H22O5S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a nonanoyl group attached to a benzenesulfonoperoxoate moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonanoyl benzenesulfonoperoxoate can be synthesized through the reaction of nonanoic acid with benzenesulfonyl chloride in the presence of a peroxide source. The reaction typically requires an organic solvent, such as dichloromethane, and is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
Nonanoyl benzenesulfonoperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of organic substrates.
Reduction: Under specific conditions, it can be reduced to form nonanoic acid and benzenesulfonic acid.
Substitution: The sulfonoperoxoate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other peroxides, with reactions typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base, such as pyridine or triethylamine.
Major Products Formed
Oxidation: The major products include oxidized organic compounds and nonanoic acid.
Reduction: The primary products are nonanoic acid and benzenesulfonic acid.
Substitution: The products vary depending on the substituent introduced, but typically include derivatives of this compound.
Scientific Research Applications
Nonanoyl benzenesulfonoperoxoate has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of nonanoyl benzenesulfonoperoxoate involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxoate group. These ROS can interact with various molecular targets, leading to oxidative stress and damage to cellular components. The compound’s ability to generate ROS makes it effective as an oxidizing agent and contributes to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
Nonanoic acid: A fatty acid with similar chain length but lacking the sulfonoperoxoate group.
Benzenesulfonic acid: Contains the sulfonic acid group but lacks the nonanoyl chain.
Peroxyacetic acid: Another peroxoate compound with different structural features.
Uniqueness
Nonanoyl benzenesulfonoperoxoate is unique due to the combination of the nonanoyl chain and the benzenesulfonoperoxoate group, which imparts distinct chemical properties and reactivity. This combination allows it to function as both an oxidizing agent and a versatile intermediate in organic synthesis.
Properties
CAS No. |
391197-21-0 |
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Molecular Formula |
C15H22O5S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
benzenesulfonyl nonaneperoxoate |
InChI |
InChI=1S/C15H22O5S/c1-2-3-4-5-6-10-13-15(16)19-20-21(17,18)14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3 |
InChI Key |
VSJAMWDKZCYCKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)OOS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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